Potent and Stereoselective 5-HT2 Receptor Antagonism: Emopamil Exhibits 40-Fold Higher Affinity than Verapamil
(S)-Emopamil demonstrates exceptionally high affinity for the cerebral serotonin 5-HT2 receptor, with a Ki value of 4.4 nmol/l for displacing 3H-ketanserin in rat cerebrocortical membranes [1]. This affinity is substantially greater than that of verapamil and gallopamil (Ki = 177 and 242 nmol/l, respectively), representing a 40-fold increase in potency over verapamil [1]. The 5-HT2 antagonism of (S)-emopamil is clearly stereoselective; its affinity is 13-fold higher than that of the (R)-enantiomer (Ki = 58 nmol/l) [1].
| Evidence Dimension | 5-HT2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.4 nmol/l for (S)-emopamil |
| Comparator Or Baseline | Verapamil: Ki = 177 nmol/l; Gallopamil: Ki = 242 nmol/l; (R)-enantiomer of emopamil: Ki = 58 nmol/l |
| Quantified Difference | (S)-Emopamil is 40.2-fold more potent than verapamil; 55-fold more potent than gallopamil; 13.2-fold more potent than its (R)-enantiomer. |
| Conditions | Rat cerebrocortical membranes, 3H-ketanserin displacement assay. |
Why This Matters
This pronounced and stereoselective 5-HT2 antagonism is a key differentiating feature for researchers investigating cerebrovascular or neuroprotective mechanisms, where serotonin-mediated pathways are implicated and verapamil's weak 5-HT2 activity would be insufficient.
- [1] Hofmann HP, Raschack M, Unger L. (S)-emopamil, a novel calcium and serotonin antagonist for the treatment of cerebrovascular disorders. 1st communication: pharmacological profile. Arzneimittelforschung. 1989 Mar;39(3):304-8. PMID: 2757655. View Source
